molecular formula C19H23ClN2O2S B4855722 1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No.: B4855722
M. Wt: 378.9 g/mol
InChI Key: DJCCQVDEYZIPNJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a 2,4,6-trimethylbenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCCQVDEYZIPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine, 4-chlorophenyl chloride, and 2,4,6-trimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

    Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted piperazine compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved can include signal transduction pathways, neurotransmitter release, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include 1-(4-chlorophenyl)piperazine, 1-(2,4,6-trimethylbenzenesulfonyl)piperazine, and other substituted piperazines.

    Uniqueness: The unique combination of the 4-chlorophenyl and 2,4,6-trimethylbenzenesulfonyl groups imparts distinct chemical and biological properties to the compound, making it valuable for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Reactant of Route 2
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1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

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